molecular formula C24H19FN4OS2 B2941751 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-92-0

3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2941751
CAS No.: 847402-92-0
M. Wt: 462.56
InChI Key: HRESAYRPUHJTLY-UHFFFAOYSA-N
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Description

3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring a triazole ring, a benzothiazole moiety, and various substituents including a fluorobenzyl group and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This can be achieved through the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives, such as esters or acyl chlorides.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and benzothiazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential antimicrobial and antifungal properties. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzothiazole moiety can interact with cellular membranes, affecting cell function.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
  • 3-((5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Uniqueness

Compared to similar compounds, 3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS2/c1-16-7-2-3-10-19(16)29-22(14-28-20-11-4-5-12-21(20)32-24(28)30)26-27-23(29)31-15-17-8-6-9-18(25)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRESAYRPUHJTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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